molecular formula C20H23NO2 B1359465 4-Methoxy-4'-piperidinomethyl benzophenone CAS No. 898771-03-4

4-Methoxy-4'-piperidinomethyl benzophenone

Cat. No.: B1359465
CAS No.: 898771-03-4
M. Wt: 309.4 g/mol
InChI Key: BMSCCUUZRKGVBX-UHFFFAOYSA-N
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Description

4-Methoxy-4’-piperidinomethyl benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet (UV) light. This particular compound is characterized by the presence of a methoxy group (-OCH3) and a piperidinomethyl group attached to the benzophenone core. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-piperidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction. For example, 4-hydroxybenzophenone can be reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form 4-methoxybenzophenone.

    Attachment of the Piperidinomethyl Group: The final step involves the introduction of the piperidinomethyl group. This can be achieved by reacting 4-methoxybenzophenone with piperidine and formaldehyde in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-4’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxy-4’-piperidinomethyl benzophenone.

    Reduction: 4-Methoxy-4’-piperidinomethyl benzhydrol.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-4’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving UV light absorption and photoprotection.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of UV-blocking agents and stabilizers for polymers.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-piperidinomethyl benzophenone involves its ability to absorb UV light. The methoxy group enhances its UV absorption properties, making it effective in protecting materials from UV-induced degradation. The piperidinomethyl group may also contribute to its stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the piperidinomethyl group, making it less versatile in certain applications.

    4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV absorption but lacks the piperidinomethyl group.

    4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, affecting its chemical reactivity and UV absorption properties.

Uniqueness

4-Methoxy-4’-piperidinomethyl benzophenone is unique due to the presence of both the methoxy and piperidinomethyl groups. This combination provides enhanced UV absorption and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSCCUUZRKGVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642677
Record name (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-03-4
Record name (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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